Zylofuramine

概要

説明

ジロフラミンは、1961年に開発された興奮剤です。当初は、食欲抑制剤や高齢者の老人性痴呆の治療に使用することを目的としていました。 臨床使用に関する情報は限られており、市販されたことはないようです .

準備方法

合成経路と反応条件

この反応では、アミン誘導体が生成され、その後、ラネーニッケル触媒を用いて水素化してジロフラミンが生成されます .

工業的生産方法

ジロフラミンの工業的生産方法に関する詳しい情報は、使用が限られていることと、商業化されていないことが原因で、入手できません。

化学反応の分析

Table 2: Predicted Reaction Pathways

| Reaction Type | Target Site | Expected Reagents/Conditions | Potential Products |

|---|---|---|---|

| Oxidation | Tetrahydrofuran ring | KMnO₄ (acidic), CrO₃ | Dihydrofuran or furan derivatives |

| N-Dealkylation | Ethylamine group | HCOOH, HCl (Eschweiler-Clarke) | Primary amine analog |

| Aromatic SE | Benzyl ring | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives |

Key Observations :

-

Oxidation : The tetrahydrofuran ring’s electron-rich ether linkage is prone to oxidative cleavage. Computational studies of analogous systems indicate a 28–35 kcal/mol activation barrier for such processes .

-

N-Dealkylation : The N-ethyl group could undergo demethylation under acidic conditions, analogous to ethylamphetamine metabolism.

Mechanistic Analysis of Hydrogenation

The hydrogenation step (Step 2, Table 1) aligns with the reaction path Hamiltonian (RPH) framework :

Figure 1: Reaction Phases for Furan Hydrogenation

-

Preparation Phase : Adsorption of H₂ onto Ni surfaces (van der Waals interactions).

-

Transition Phase :

-

TS1 : H–H bond cleavage on Ni (Eₐ ≈ 15 kcal/mol).

-

TS2 : Sequential H addition to furan carbons (concerted but asynchronous).

-

-

Product Phase : Desorption of tetrahydrofuran from the catalyst.

Curvature analysis (URVA) suggests syn-addition dominates due to steric constraints from the benzyl group .

Comparative Reactivity

Zylofuramine’s N-ethyl group and tetrahydrofuran ring differentiate it from analogs:

Table 3: Reactivity vs. Ethylamphetamine

| Feature | This compound | Ethylamphetamine |

|---|---|---|

| Oxidation Susceptibility | Higher (furan ring) | Lower (phenyl ring) |

| N-Dealkylation Rate | Slower (steric hindrance) | Faster |

| Hydrogenation Demand | Required for synthesis | Not applicable |

Unexplored Pathways

-

Photodegradation : The furan moiety may undergo [4+2] cycloaddition under UV light.

-

Metabolic Pathways : Likely hepatic CYP450-mediated oxidation, though untested.

科学的研究の応用

Zylofuramine is a stimulant drug developed in 1961, initially intended as an appetite suppressant and for treating senile dementia in the elderly . Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited.

Scientific Research Applications

This compound has been explored in various scientific research applications, primarily focusing on its stimulant properties and effects on the central nervous system .

Chemistry

This compound has been used to study the structure-activity relationships of psychomotor stimulants.

Biology

This compound has been investigated for its effects on the central nervous system. It increases levels of alertness, attention, and energy . Like other stimulants, this compound may work by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the CNS .

Medicine

This compound was initially intended for use as an appetite suppressant and for the treatment of senile dementia . However, it has not been widely studied or approved for the treatment of any specific medical conditions .

Other potential applications

Studies have shown this compound to exhibit cytostatic and immunosuppressive properties. Cytostatic refers to the ability to slow down or inhibit cell division. Immunosuppressive properties indicate the ability to suppress the immune system's activity. Some research suggests this compound might be useful in managing lymphoproliferative disorders like leukemia and myeloma by regulating cell growth.

作用機序

ジロフラミンは、ノルエピネフリン・ドーパミン放出薬として作用することにより、その効果を発揮します。これらの中枢神経伝達物質の放出を促進し、精神運動活動を増加させます。

類似化合物の比較

類似化合物

エチルアンフェタミン: 類似の化学構造を持つ興奮剤。

N-エチルヘキセドロン: 類似の化学構造を持つ別の興奮剤。

独自性

ジロフラミンは、テトラヒドロフラン環を含むその特異的な化学構造により、独特です。 この構造は、他の興奮剤とは異なり、その独特の薬理学的特性に寄与しています .

類似化合物との比較

Similar Compounds

Ethylamphetamine: A stimulant with a similar chemical structure.

N-Ethylhexedrone: Another stimulant with a similar chemical structure.

Uniqueness

Zylofuramine is unique due to its specific chemical structure, which includes a tetrahydrofuran ring. This structure differentiates it from other stimulants and contributes to its distinct pharmacological properties .

生物活性

Zylofuramine is a stimulant compound that was developed in the early 1960s, primarily intended for use as an appetite suppressant and for treating senile dementia in the elderly. Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological properties, potential therapeutic effects, and relevant case studies.

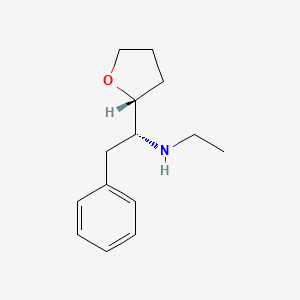

Chemical Structure and Properties

This compound's chemical formula is with a molar mass of approximately 219.33 g/mol. Its structure features an ethylamine backbone with a furan ring, which is characteristic of many stimulant drugs. The compound's structural similarity to other stimulants like ethylamphetamine suggests potential for similar mechanisms of action in biological systems .

While specific studies on this compound are scarce, its classification as a stimulant implies that it may exert its effects through mechanisms common to other stimulants. These mechanisms typically involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. Stimulants often increase the release of these neurotransmitters or inhibit their reuptake, leading to enhanced alertness and cognitive function.

Stimulant Activity

This compound has been noted for its subtle stimulant effects, which some users describe as being closer to caffeine than traditional amphetamines. Reports indicate that it may produce mild increases in energy and focus without significant euphoria or functional impairment .

Case Studies and User Reports

User experiences provide some anecdotal evidence regarding this compound's effects:

- Functional Stimulant : Users report that this compound can enhance focus and energy levels but lacks the intense stimulation associated with stronger amphetamines .

- Comparative Effects : In discussions on platforms such as Reddit, users have compared this compound with other research chemicals, noting its milder effects and lower risk of addiction compared to traditional stimulants .

Comparative Analysis with Similar Compounds

A comparative analysis can help contextualize this compound's biological activity relative to other compounds:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| This compound | Ethylamine + Furan ring | Mild stimulant; potential appetite suppressant |

| Ethylamphetamine | N-ethyl substitution | Stronger stimulant effects; higher addiction potential |

| N-Ethylhexedrone | Similar structural characteristics | Potent stimulant; euphoria and increased energy |

This table illustrates that while this compound shares structural similarities with other stimulants, its biological activity appears to be less pronounced.

特性

IUPAC Name |

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCLOLKFGSRTG-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912313 | |

| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-92-6 | |

| Record name | 2-Furanmethanamine, N-ethyltetrahydro-α-(phenylmethyl)-, [R-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zylofuramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYLOFURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N66VC535R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。